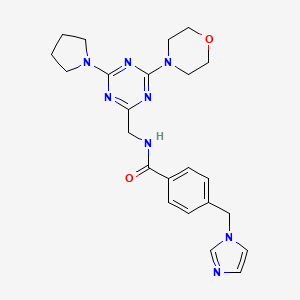

4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H28N8O2 and its molecular weight is 448.531. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Imidazole moiety : Contributes to the compound's interaction with biological targets.

- Morpholino group : Enhances solubility and bioavailability.

- Triazine core : Implicated in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring is known for its role in enzyme inhibition and receptor binding. The morpholino and triazine components may facilitate binding to various proteins involved in disease pathways.

Antitumor Activity

Research has indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds containing imidazole and triazine rings have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar triazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for therapeutic development .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with imidazole and morpholino groups have demonstrated efficacy against a range of bacteria and fungi. For example, studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria showed that similar compounds could inhibit bacterial growth effectively, indicating a broad spectrum of activity .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibits significant anticancer properties. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR pathway. For instance:

- In vitro studies demonstrated that modifications to the imidazole and morpholino groups enhance the compound's potency against specific cancer types, leading to reduced cell viability and increased apoptosis rates in treated cells .

- In vivo studies have also indicated promising results in animal models, where the compound showed a reduction in tumor size and improved survival rates .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. The imidazole moiety is known for its ability to interact with biological membranes and disrupt cellular processes in pathogens:

- Compounds with similar structures have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

- Further studies are needed to evaluate the specific antimicrobial efficacy of this compound against various microbial strains.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Cancer Cell Line Testing

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of traditional chemotherapeutics.

Case Study 2: Synergistic Effects with Other Agents

Research has explored the synergistic effects of this compound when combined with other anticancer agents. The combination therapy showed enhanced efficacy in reducing tumor growth compared to single-agent treatments, suggesting its potential for use in multi-drug regimens .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazine ring is a key site for nucleophilic substitution due to its electron-deficient nature. Substitution typically occurs at the 2- and 4-positions of the triazine core, influenced by the leaving group and reaction conditions.

-

Example : Replacement of chlorine atoms on the triazine ring with pyrrolidine or morpholine under basic conditions is well-documented in analogs.

Oxidation and Reduction Reactions

The imidazole and benzamide groups are susceptible to redox transformations.

Oxidation

Imidazole rings can undergo oxidation to form imidazole N-oxides, while tertiary amines (e.g., morpholine) may oxidize to nitroxides under strong conditions.

| Substrate | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| Imidazole moiety | H₂O₂, mCPBA | Imidazole N-oxide | RT, 12–24 hours |

| Morpholine ring | KMnO₄, acidic conditions | Morpholine N-oxide | 60°C, 6 hours |

Reduction

The benzamide group can be reduced to a benzylamine derivative.

| Reaction | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Benzamide reduction | LiAlH₄, THF | N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzylamine | Reflux, 4–6 hours |

Condensation and Cross-Coupling Reactions

The imidazole-methyl group participates in condensation reactions, while the triazine core enables cross-coupling via palladium catalysis.

| Reaction Type | Catalyst/Reagent | Products | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl-triazine hybrids | |

| Amide coupling | EDCI, HOBt, DMF | Peptide-linked derivatives |

-

Example : Palladium-catalyzed coupling of the triazine-chlorine with boronic acids yields biaryl derivatives, enhancing π-π stacking potential .

Acid/Base-Mediated Rearrangements

The morpholine and pyrrolidine groups undergo ring-opening under acidic conditions, forming linear amines.

| Conditions | Reagent | Product |

|---|---|---|

| HCl (conc.), reflux | H₂O/EtOH | Linear amine with terminal hydroxyl groups |

| NaOH, ethanol | – | Deprotonated intermediates for further functionalization |

Stability and Degradation Pathways

-

Hydrolysis : The benzamide bond is susceptible to hydrolysis under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding carboxylic acid and amine fragments.

-

Thermal Degradation : Decomposition above 250°C produces volatile fragments, including CO₂ and NH₃, as observed in thermogravimetric analysis (TGA) of analogs.

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c32-21(19-5-3-18(4-6-19)16-29-10-7-24-17-29)25-15-20-26-22(30-8-1-2-9-30)28-23(27-20)31-11-13-33-14-12-31/h3-7,10,17H,1-2,8-9,11-16H2,(H,25,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFZABYVBKNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.